3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid mechanism of action
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. In the absence of direct studies on this specific molecule, this paper synthesizes evidence from structurally analogous compounds possessing the core phenylsulfonylamino benzoic acid scaffold. By examining the structure-activity relationships of related molecules, we propose several high-probability biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a reasoned starting point for hypothesis-driven investigation and outlining detailed experimental protocols to elucidate its precise pharmacological profile.
Introduction and Molecular Profile
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a small molecule characterized by a benzoic acid moiety linked to a phenylsulfonyl group via an amino bridge, with a methyl group at the 3-position of the benzoic acid ring. The general structure, a benzenesulfonamide derivative, is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets.[1][2] The specific substitution pattern of the methyl group and the linkage of the sulfonamide are critical determinants of its potential biological activity and selectivity.
Molecular Structure:
-
IUPAC Name: 3-Methyl-4-(phenylsulfonamido)benzoic acid
-
Molecular Formula: C₁₄H₁₃NO₄S
-
Molecular Weight: 291.32 g/mol
-
Key Features:
-
Benzoic Acid: A carboxylic acid group attached to a benzene ring. This group is often crucial for interacting with active sites of enzymes or receptors through hydrogen bonding.[3]
-
Sulfonamide Linkage: A well-known functional group in a multitude of clinically approved drugs, capable of forming strong hydrogen bonds with biological targets.[1]
-
Aromatic Rings: Provide a scaffold for various substitutions that can modulate potency, selectivity, and pharmacokinetic properties.
-
Postulated Mechanisms of Action Based on Structural Analogs
Based on extensive literature review of compounds with a phenylsulfonylamino benzoic acid core, we propose the following potential mechanisms of action for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. These are presented in order of inferred probability based on the prevalence and potency of related compounds.
Inhibition of Cyclooxygenase (COX) Enzymes
The benzenesulfonamide moiety is a hallmark of the "coxib" class of selective COX-2 inhibitors.[4][5] These anti-inflammatory drugs achieve their selectivity because the bulky sulfonamide group can fit into a polar side pocket present in the COX-2 enzyme but not in COX-1.[5]
Proposed Interaction:
-
The carboxylic acid of the benzoic acid moiety may interact with key residues in the active site.
-
The phenylsulfonamide group is hypothesized to bind within the secondary pocket of COX-2, a key interaction for selectivity.
-
The methyl group on the benzoic acid ring may influence the orientation of the molecule within the binding site, potentially enhancing potency or selectivity.
Supporting Evidence: Diaryl heterocycles with a para-sulfonamide on one of the aryl rings are essential for optimal COX-2 selectivity and potency.[6]
Modulation of Endoplasmic Reticulum Aminopeptidases (ERAP1/ERAP2)
Recent studies have identified phenylsulfamoyl benzoic acid derivatives as inhibitors of ERAP2 and allosteric modulators of ERAP1.[7][8][9] These enzymes play a crucial role in the final trimming of antigenic peptides before they are presented by MHC class I molecules, making them attractive targets for cancer immunotherapy and autoimmune diseases.[10]
Proposed Interaction:
-
ERAP2 Inhibition: The compound could bind near the catalytic center of ERAP2. The benzoic acid's carboxylate group is known to form hydrogen bonds with key residues like Arg366 and Lys397 in the S1' pocket of ERAP2.[8]
-
ERAP1 Allosteric Modulation: Alternatively, it could bind to an allosteric site at the interface of domains II and IV of ERAP1, inducing a conformational change that modulates its activity.
Inhibition of Carbonic Anhydrases (CAs)
The sulfonamide group is the classic pharmacophore for inhibiting zinc-containing metalloenzymes known as carbonic anhydrases.[2][11] Specifically, the tumor-associated isoform CA IX is a target for cancer therapy. Benzenesulfonamide-based compounds have shown potent and selective inhibition of CA IX.[2]
Proposed Interaction:
-
The sulfonamide moiety can coordinate with the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.
-
The rest of the molecule can form additional interactions with residues in and around the active site, which determines the isoform selectivity.
Antagonism of the P2Y₁₄ Receptor
Derivatives of 3-sulfonamido benzoic acid have been identified as potent and selective antagonists of the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory responses.[12]
Proposed Interaction:
-
The specific substitution pattern of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid fits the general scaffold of these antagonists. The molecule could compete with the endogenous ligand, UDP-glucose, for binding to the receptor, thereby blocking downstream inflammatory signaling.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylsulfonylamino benzoic acid derivatives is highly dependent on the substitution patterns on the aromatic rings.
| Target Class | Key Structural Features for Activity | Relevance to 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid |
| COX-2 | para-Sulfonamide or para-sulfonylmethane on one aryl ring.[4][6] | The core scaffold is present. The substitution pattern on the benzoic acid ring needs to be evaluated for its impact on selectivity. |
| ERAP1/ERAP2 | A benzoic acid moiety for interaction with the S1' pocket of ERAP2.[8] | The benzoic acid group is a key feature of the title compound. |
| Carbonic Anhydrases | An unsubstituted sulfonamide group for zinc binding.[11] | The primary sulfonamide is a critical component. |
| P2Y₁₄ Receptor | A 3-sulfonamido benzoic acid scaffold has been shown to be effective.[12] | The title compound has a 4-sulfonamido substitution, which may affect its activity at this target. |
Experimental Protocols for Mechanism of Action Elucidation
To validate the proposed mechanisms of action, a systematic experimental approach is required.
In Vitro Enzyme Inhibition Assays
Objective: To determine if 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid directly inhibits the activity of the proposed target enzymes.
Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) probe, heme, reaction buffer.
-
Procedure:
-
Prepare a dilution series of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to the reaction buffer.
-
Add the test compound or a known inhibitor (e.g., celecoxib) and incubate.
-
Initiate the reaction by adding arachidonic acid and ADHP.
-
Monitor the fluorescence increase (excitation/emission ~535/590 nm) over time.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO₂ Hydration)
-
Reagents: Purified human CA IX, CO₂-saturated water, pH indicator dye, buffer.
-
Procedure:
-
Equilibrate two syringes in a stopped-flow instrument, one with the enzyme and inhibitor in buffer, and the other with CO₂-saturated solution and pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.
-
-
Data Analysis: Determine the initial rate of the reaction. Calculate the IC₅₀ value from the plot of reaction rates against inhibitor concentration.
Cell-Based Assays
Objective: To assess the effect of the compound on cellular pathways related to the proposed targets.
Protocol 3: Prostaglandin E₂ (PGE₂) Production Assay in LPS-stimulated Macrophages
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells.
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.
-
After an incubation period (e.g., 24 hours), collect the cell supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit.
-
-
Data Analysis: Determine the IC₅₀ for PGE₂ inhibition.
Receptor Binding and Functional Assays
Protocol 4: P2Y₁₄ Receptor Calcium Mobilization Assay
-
Cell Line: HEK293 cells stably expressing the human P2Y₁₄ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (as a potential antagonist).
-
Stimulate the cells with a known P2Y₁₄ agonist (e.g., UDP-glucose) at its EC₅₀ concentration.
-
Measure the transient increase in intracellular calcium using a fluorescence plate reader.
-
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium signal and determine the IC₅₀ value of the antagonist.
Visualizing the Proposed Mechanisms and Workflows
Diagram 1: Proposed Signaling Pathway Inhibition
Caption: Postulated inhibitory effects on COX-2 and ERAP pathways.
Diagram 2: Experimental Workflow for Target Validation
Caption: A streamlined workflow for validating biological targets.
Conclusion
While direct experimental data on 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is scarce, a robust hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of its structural analogs. The phenylsulfonylamino benzoic acid scaffold strongly suggests activity as an inhibitor of enzymes such as COX-2 and carbonic anhydrases, or as a modulator of targets like ERAP aminopeptidases. This guide provides a scientifically grounded framework and detailed experimental protocols to rigorously test these hypotheses. The elucidation of the precise mechanism of action will be crucial for any future development of this compound as a potential therapeutic agent.
References
-
Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. (2024). Journal of Medicinal Chemistry. [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. [Link]
-
A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (2022). ACS Chemical Biology. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Omega. [Link]
-
A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (2022). PubMed Central. [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules. [Link]
-
Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. (2024). PubMed. [Link]
-
Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (2011). SA Orthopaedic Journal. [Link]
-
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (2022). PubMed. [Link]
-
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (2022). ResearchGate. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
-
Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. (n.d.). PubMed Central. [Link]
-
Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. (2025). ACS Omega. [Link]
-
Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012). Molecules. [Link]
-
ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. (2024). Journal of Medicinal Chemistry. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PubMed Central. [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2025). ResearchGate. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Semantic Scholar. [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). PubMed Central. [Link]
-
Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its relation to tubular secretion. (1995). PubMed. [Link]
-
Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors. (2009). Journal of Medicinal Chemistry. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
